N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential therapeutic applications. This compound is characterized by a complex structure that includes a cyclopropylcarbamoyl group, a phenyl ring, a pyridinyl group, and a piperazine moiety. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the cyclopropylcarbamoyl intermediate: This step involves the reaction of cyclopropylamine with a suitable carboxylic acid derivative to form the cyclopropylcarbamoyl group.
Attachment of the phenyl ring: The cyclopropylcarbamoyl intermediate is then reacted with a phenyl-containing reagent to introduce the phenyl ring.
Formation of the piperazine ring: The phenyl-substituted intermediate is then reacted with a piperazine derivative to form the piperazine ring.
Introduction of the pyridinyl group: Finally, the pyridinyl group is introduced through a coupling reaction with a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, industrial production may involve the use of continuous flow reactors to scale up the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridinyl rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), and other electrophiles under various conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives, such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives, such as alcohols or amines.
Substitution: Formation of substituted derivatives, such as halogenated or alkylated compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its interactions with biological targets, such as enzymes and receptors.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases like tuberculosis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting a therapeutic effect .
Comparison with Similar Compounds
N-[3-(cyclopropylcarbamoyl)phenyl]-4-(pyridin-2-yl)piperazine-1-carboxamide can be compared with other similar compounds, such as:
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: Similar structure but different functional groups, leading to different biological activities.
Substituted N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: Similar core structure but different substituents, resulting in different therapeutic potentials.
The uniqueness of this compound lies in its specific combination of functional groups, which allows it to interact with a distinct set of biological targets and exhibit unique biological activities.
Properties
Molecular Formula |
C20H23N5O2 |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
N-[3-(cyclopropylcarbamoyl)phenyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C20H23N5O2/c26-19(22-16-7-8-16)15-4-3-5-17(14-15)23-20(27)25-12-10-24(11-13-25)18-6-1-2-9-21-18/h1-6,9,14,16H,7-8,10-13H2,(H,22,26)(H,23,27) |
InChI Key |
ACGMPKUEXFYNNC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CC(=CC=C2)NC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
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